3-(furan-3-yl)aniline
Overview
Description
“3-(furan-3-yl)aniline” is a chemical compound that is part of the furan family . Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry .
Synthesis Analysis
The synthesis of furan derivatives has been a subject of considerable interest due to their wide range of pharmaceutical applications . Recent advances in the synthesis of furan compounds have seen some classical methods being modified and improved, while other new methods have been developed . A vast variety of catalysts have been used for these transformations .Molecular Structure Analysis
The molecular structure of “this compound” is C10H9NO . The crystal structure of a similar compound, (E)-3-(furan-2-yl)acrylonitrile, has been studied and found to be monoclinic .Chemical Reactions Analysis
The reaction of “this compound” is supposed to start via the sulfonation of the triple bond of the acetylenic ester and the subsequent replacement of the OSO3 group by the amine . Another reaction involves the hydration of carbon–carbon double bonds in the side chain and furane ring .Scientific Research Applications
Synthesis Techniques
Furan derivatives like 3-(furan-3-yl)aniline are synthesized using various techniques. An efficient synthesis method produces spiro furan-3(2H)-imine derivatives from α,β-unsaturated ketones and aniline derivatives. This reaction involves 1,4- addition of aniline followed by intramolecular cyclization (Rasras et al., 2021). Furthermore, aniline can react with aromatic heterocyclic aldehydes like furan-2-carbaldehyde to produce Schiff bases, which can be further utilized to create synthetic oxazepine structures characterized using various spectroscopic techniques (Jirjees, 2022).
Catalytic and Material Applications
This compound derivatives are used in the creation of high-performance materials. For instance, nano-colloidal silica-tethered polyhedral oligomeric silsesquioxanes with branches of 3-aminopropyltriethoxysilane serve as catalysts for synthesizing furan-2(5H)-ones. The process benefits from microwave irradiation, which ensures efficiency, economy, and adherence to green chemistry principles (Shahbazi-Alavi & Safaei‐Ghomi, 2019).
Spectroscopic Analysis and Structure Elucidation
The molecular structure and bonding of this compound derivatives are analyzed using spectroscopic methods. Infrared photodissociation spectra provide insights into the bonding preferences, revealing structures involving π-type or σ-type hydrogen bonds. This analysis helps in understanding the molecular interactions and stability of these compounds (Honkawa et al., 2003).
Applications in Organic Synthesis
This compound derivatives serve as key intermediates in organic synthesis, aiding in the formation of complex molecular structures. They are involved in amination/Diels-Alder sequences, leading to the production of polysubstituted anilines or stable oxabicyclic adducts, showcasing the versatility of furan derivatives in synthetic chemistry (Medimagh et al., 2008).
Mechanism of Action
Target of Action
Furan derivatives have been found to exhibit a wide range of biological activities, including antibacterial , antimalarial , antioxidant , antiviral , anti-inflammatory , analgesic , antiplatelet , and anti-cancer agents . These activities suggest that furan derivatives may interact with a variety of biological targets.
Mode of Action
The biological action of furan derivatives is thought to be due to the conjugation of the double bond with the carbonyl group . This conjugation might influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Furan derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . For instance, furan-containing compounds have been used as medicines in a variety of disease areas, indicating their involvement in diverse biochemical processes .
Pharmacokinetics
For instance, furan derivatives are known for their reactivity, which could influence their ADME properties .
Result of Action
Furan derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that furan derivatives are reactive , which suggests that their action, efficacy, and stability could be influenced by environmental factors such as temperature, pH, and the presence of other chemical species.
Safety and Hazards
Future Directions
Furan derivatives have been the subject of considerable interest due to their wide range of pharmaceutical applications . They have shown interesting biological activities, such as antimicrobial, cytotoxic, and antitumor properties . Therefore, there is potential for further exploration and development of “3-(furan-3-yl)aniline” and similar compounds in the future .
Properties
IUPAC Name |
3-(furan-3-yl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-7H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDARHFLRKPAMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=COC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313322 | |
Record name | 3-(3-Furanyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936249-46-6 | |
Record name | 3-(3-Furanyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936249-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Furanyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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